Fosfructose trisodium
Overview
Description
Fosfructose trisodium, also known as diphosphofructose trisodium, is a cytoprotective natural sugar phosphate. It is primarily used in scientific research for its potential therapeutic applications in cardiovascular ischemia, sickle cell anemia, and asthma. The compound acts by stimulating anaerobic glycolysis, which generates adenosine triphosphate under ischemic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Fosfructose trisodium can be synthesized through the phosphorylation of fructose. The process involves the use of phosphorylating agents such as phosphoric acid or its derivatives. The reaction typically occurs under controlled pH and temperature conditions to ensure the stability of the product .
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation processes using microorganisms that naturally produce the compound. The fermentation broth is then subjected to purification steps, including filtration, crystallization, and drying, to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
Fosfructose trisodium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to produce different phosphorylated derivatives.
Reduction: Reduction reactions can convert this compound into simpler sugar phosphates.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Produces phosphorylated derivatives.
Reduction: Results in simpler sugar phosphates.
Substitution: Yields various substituted sugar phosphates.
Scientific Research Applications
Fosfructose trisodium has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various biochemical assays.
Biology: Studied for its role in cellular metabolism and energy production.
Medicine: Investigated for its potential therapeutic effects in treating cardiovascular diseases, sickle cell anemia, and asthma.
Industry: Utilized in the production of biochemical reagents and as a stabilizing agent in various formulations
Mechanism of Action
Fosfructose trisodium exerts its effects by stimulating anaerobic glycolysis, which generates adenosine triphosphate under ischemic conditions. This process helps improve cellular energy metabolism in ischemic and hypoperfused tissues. The compound breaks down into glyceraldehyde-3-phosphate and dihydroxyacetone phosphate, which further break down into pyruvate, ultimately producing adenosine triphosphate. Additionally, this compound inhibits the generation of oxygen free radicals, stabilizes cell membranes, and maintains the correct xanthine dehydrogenase/oxidase ratio .
Comparison with Similar Compounds
Similar Compounds
- Fructose-1,6-bisphosphate
- Fructose-1,6-diphosphate
- Glyceraldehyde-3-phosphate
Uniqueness
Fosfructose trisodium is unique due to its ability to stimulate anaerobic glycolysis and generate adenosine triphosphate under ischemic conditions. This property makes it particularly valuable in research focused on ischemic conditions and energy metabolism .
Properties
IUPAC Name |
trisodium;hydron;[(2R,3R,4S)-2,3,4-trihydroxy-5-oxo-6-phosphonatooxyhexyl] phosphate;octahydrate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O12P2.3Na.8H2O/c7-3(1-17-19(11,12)13)5(9)6(10)4(8)2-18-20(14,15)16;;;;;;;;;;;/h3,5-7,9-10H,1-2H2,(H2,11,12,13)(H2,14,15,16);;;;8*1H2/q;3*+1;;;;;;;;/p-3/t3-,5-,6-;;;;;;;;;;;/m1.........../s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUMXRRGJJDMPRT-PESUWTOCSA-K | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H+].C(C(C(C(C(=O)COP(=O)([O-])[O-])O)O)O)OP(=O)([O-])[O-].O.O.O.O.O.O.O.O.[Na+].[Na+].[Na+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[H+].C([C@H]([C@H]([C@@H](C(=O)COP(=O)([O-])[O-])O)O)O)OP(=O)([O-])[O-].O.O.O.O.O.O.O.O.[Na+].[Na+].[Na+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H27Na3O20P2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81028-91-3 | |
Record name | Fosfructose trisodium [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081028913 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | FOSFRUCTOSE TRISODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/463VBZ2YVD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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